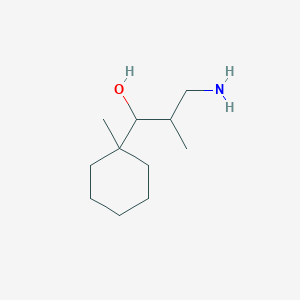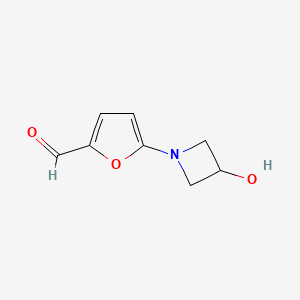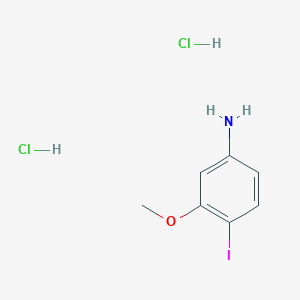
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid: is a heterocyclic compound that contains a thiophene ring substituted with chlorosulfonyl, methoxymethyl, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources.
Introduction of Substituents: The chlorosulfonyl group can be introduced via chlorosulfonation, where the thiophene ring is treated with chlorosulfonic acid. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride. The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiophene ring with carbon dioxide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the substituents are oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the chlorosulfonyl group can be replaced with other functional groups through nucleophilic substitution.
Hydrolysis: The compound can undergo hydrolysis reactions, where the ester or amide bonds are cleaved to form carboxylic acids and alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: Common hydrolyzing agents include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring or the substituents.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acids and alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid: has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.
Wirkmechanismus
The mechanism of action of 5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: The compound’s functional groups may undergo chemical reactions that alter the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-4-methoxythiophene-3-carboxylic acid: Similar structure but lacks the chlorosulfonyl group.
2-Methoxymethylthiophene-3-carboxylic acid: Similar structure but lacks the chlorosulfonyl and chloro groups.
5-Chlorothiophene-3-carboxylic acid: Similar structure but lacks the methoxymethyl and chlorosulfonyl groups.
Uniqueness
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid:
Eigenschaften
Molekularformel |
C7H7ClO5S2 |
|---|---|
Molekulargewicht |
270.7 g/mol |
IUPAC-Name |
5-chlorosulfonyl-2-(methoxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H7ClO5S2/c1-13-3-5-4(7(9)10)2-6(14-5)15(8,11)12/h2H,3H2,1H3,(H,9,10) |
InChI-Schlüssel |
XYCGGSBTFXRTFL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=C(S1)S(=O)(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)





